N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(o-tolyl)acetamide
Description
Properties
IUPAC Name |
N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS/c1-14-5-2-3-6-15(14)12-19(24)21-17-8-4-7-16(11-17)18-13-23-9-10-25-20(23)22-18/h2-11,13H,12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDRYTBKGSZLLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(o-tolyl)acetamide typically involves multiple steps, starting with the construction of the imidazo[2,1-b]thiazole core. This can be achieved through cyclization reactions involving thioamides and α-haloketones
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(o-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium(VI) oxide.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium(VI) oxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution: Amines, alcohols, and strong bases.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, and alcohols.
Reduction: Alcohols, amines, and hydrocarbons.
Substitution: Amides, esters, and ethers.
Scientific Research Applications
Antimicrobial Activity
Research has highlighted the potential of imidazo[2,1-b]thiazole derivatives, including N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(o-tolyl)acetamide, as effective antimicrobial agents. A study conducted by Moraski et al. demonstrated that various derivatives exhibited promising antitubercular activity against Mycobacterium tuberculosis (Mtb). For instance, compounds with similar structures showed IC50 values as low as 0.061 mM, indicating strong efficacy against Mtb without significant toxicity to human lung fibroblast cells (MRC-5) at concentrations greater than 100 mM .
Table 1: Antitubercular Activity of Imidazo[2,1-b]thiazole Derivatives
| Compound | IC50 (mM) | Selectivity Index |
|---|---|---|
| IT10 | 2.32 | >128 |
| IT06 | 2.03 | >100 |
| This compound | TBD | TBD |
Anticancer Properties
The anticancer potential of imidazo[2,1-b]thiazole derivatives has been extensively studied. A series of compounds featuring this scaffold have shown activity against various cancer cell lines. For example, derivatives have been reported to selectively inhibit cancer cell proliferation and induce apoptosis in colon cancer cells. The mechanism often involves the modulation of cell cycle-related proteins and pathways associated with apoptosis .
Case Study: Antitumor Activity
A study evaluated a range of imidazo[2,1-b]thiazole derivatives for their anticancer properties, revealing that certain modifications to the imidazole and thiazole rings significantly enhanced their cytotoxicity against colon cancer cells. The most potent compound demonstrated an IC50 value in the low micromolar range and exhibited selectivity over normal cells.
Kinase Inhibition
This compound has also been identified as a potential kinase inhibitor. Kinases play critical roles in various signaling pathways involved in cell growth and metabolism, making them important targets for drug development in cancer and other diseases.
Mechanism of Action
The mechanism by which N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(o-tolyl)acetamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may inhibit specific pathways by binding to active sites or allosteric sites, leading to modulation of biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key analogues of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(o-tolyl)acetamide, their biological activities, and physicochemical properties:
Key Observations
Anticancer Activity :
- Compound 5l demonstrates superior cytotoxicity against MDA-MB-231 breast cancer cells (IC50 = 1.4 μM) compared to sorafenib (IC50 = 5.2 μM), attributed to its 4-chlorophenyl and piperazinyl-methoxybenzyl groups, which enhance VEGFR2 inhibition (5.72% at 20 μM) and cellular uptake .
- In contrast, the o-tolyl group in the target compound may confer similar steric advantages but requires direct testing for comparative potency.
Antiviral Activity: Compound 18 inhibits HIV-1 replication by targeting the phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) binding site of the HIV-1 matrix protein. Its imidazo[2,1-b]thiazole-acetamide scaffold is critical for binding, but the ethoxy-piperidine sulfonyl group improves solubility and target affinity compared to simpler aryl acetamides .
Antibacterial and Anti-inflammatory Activity :
- The thiadiazole-thioether hybrids (4a–k ) exhibit moderate antibacterial activity, suggesting that replacing the thiazole ring with thiadiazole alters target specificity, possibly due to increased hydrogen-bonding capacity .
Multi-Target Kinase Inhibition: Compound 13 targets HER2 and CD221, highlighting the versatility of the imidazo[2,1-b]thiazole-acetamide scaffold in multi-target therapies. The cyclohexyl and morpholinophenyl groups likely enhance kinase domain interactions .
Structure-Activity Relationships (SAR)
- Substituent Effects :
Biological Activity
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(o-tolyl)acetamide is a compound belonging to the class of imidazo[2,1-b]thiazole derivatives. These compounds are recognized for their diverse biological activities, particularly in the fields of oncology, virology, and enzymatic inhibition. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of Biological Activities
-
Anticancer Properties :
- The compound has been investigated for its potential anticancer effects. Studies suggest that it may interfere with cell cycle progression and inhibit cancer cell proliferation through various biochemical pathways. For instance, it has shown antiproliferative activity against several cancer cell lines with IC50 values indicating moderate to high efficacy .
-
Antiviral Activity :
- Research has indicated that imidazo[2,1-b]thiazole derivatives exhibit antiviral properties. Specific derivatives have demonstrated the ability to inhibit viral replication in cellular models, such as those infected with parvovirus B19 . The mechanism appears to be sensitive to structural modifications within the compound.
- Enzyme Inhibition :
The proposed mechanisms through which this compound exerts its biological effects include:
- Cell Cycle Interference : The compound is believed to disrupt the normal cell cycle, leading to apoptosis in cancer cells.
- Target Interaction : It interacts with specific molecular targets through binding affinity modulation, which can alter signaling pathways critical for cell survival and proliferation.
- Oxidative Stress Induction : The compound may induce oxidative stress within cells, contributing to its anticancer effects by promoting apoptosis .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of imidazo[2,1-b]thiazole derivatives. Modifications at various positions on the thiazole ring and phenyl groups can significantly impact the potency and selectivity of these compounds.
| Compound Variation | Biological Activity | IC50 (µM) |
|---|---|---|
| Base Compound | Moderate Antiproliferative | 22.80 ± 1.38 |
| Fluoro-substituted | High Anticancer Activity | 11.50 ± 0.52 |
| Butyl-substituted | Highest Activity | 8.38 ± 0.62 |
This table illustrates how different substitutions can lead to variations in activity levels, highlighting the importance of chemical modifications in drug design.
Case Studies
Several studies have explored the biological activity of imidazo[2,1-b]thiazole derivatives:
- A study published in PubMed demonstrated that certain derivatives exhibited significant antiviral activity against parvovirus B19, with implications for therapeutic applications in viral infections .
- Another investigation focused on the antiproliferative effects against various cancer cell lines. The results indicated that structural modifications could enhance efficacy against specific tumor types .
Q & A
Basic Research Questions
What synthetic methodologies are recommended for preparing N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(o-tolyl)acetamide and its analogs?
The synthesis of imidazo[2,1-b]thiazole derivatives typically involves multi-step reactions. Key steps include:
- Heck coupling : Used to introduce aryl groups to the imidazothiazole core (e.g., coupling 3-iodothioanisole with intermediates) .
- Oxidation of sulfides to sulfones : Achieved using Oxone® to enhance stability and reactivity .
- Demethylation : Boron tribromide (BBr₃) is employed to remove methyl protecting groups .
- Acetamide formation : Amide coupling via carbodiimide chemistry (e.g., EDC/HOBt) to attach the 2-(o-tolyl)acetamide moiety .
Methodological Tip: Monitor reaction progress using TLC or LC-MS, and purify intermediates via column chromatography.
What structural features of this compound correlate with its bioactivity?
The imidazo[2,1-b]thiazole scaffold is critical for binding to targets like sirtuins (SIRT1) and kinases. Key structural determinants include:
- Aryl substitutions at the 3-position of the imidazothiazole (e.g., phenyl groups), which enhance hydrophobic interactions with enzyme pockets .
- Acetamide side chains : The 2-(o-tolyl) group may improve solubility and target affinity by modulating steric and electronic effects .
- Piperazine or morpholine substituents : These moieties in related compounds (e.g., SRT1720) enhance SIRT1 activation by facilitating interactions with the catalytic domain .
What are the primary biological targets of this compound?
Based on structurally related analogs:
- Sirtuin 1 (SIRT1) : Activates mitochondrial biogenesis via deacetylation of PGC-1α, as shown in renal proximal tubular cells (RPTCs) .
- VEGFR2 : Imidazothiazole derivatives inhibit angiogenesis by targeting vascular endothelial growth factor receptors, with IC₅₀ values as low as 1.4 μM in MDA-MB-231 cells .
- HIV-1 Matrix (MA) Protein : Some analogs disrupt viral assembly by competing with PI(4,5)P₂ binding (IC₅₀: 7.5–15.6 μM) .
Advanced Research Questions
How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
- Substituent screening : Test electron-withdrawing (e.g., Cl, CF₃) and electron-donating (e.g., OCH₃) groups on the phenyl ring to modulate target affinity .
- Side-chain modifications : Replace 2-(o-tolyl) with bulkier aryl groups (e.g., naphthyl) to enhance hydrophobic binding in kinase pockets .
- Bioisosteric replacements : Substitute the acetamide with sulfonamide or urea groups to improve metabolic stability .
Example: In SRT1720, a quinoxaline-carboxamide group increases SIRT1 activation potency compared to simpler acetamides .
What experimental evidence supports its role in mitochondrial biogenesis?
- Mechanistic assays : In RPTCs, SRT1720 (a close analog) increased mitochondrial DNA copy number (2.5-fold) and ATP levels (1.8-fold) within 24 hours via SIRT1-PGC-1α signaling .
- Pharmacological inhibition : Co-treatment with EX-527 (SIRT1 inhibitor) abolished mitochondrial biogenesis, confirming target specificity .
Methodological Note: Use Seahorse XF Analyzers to measure oxygen consumption rates (OCR) and ATP-linked respiration .
How does this compound exhibit antiviral activity?
- Target engagement : Analogous compounds (e.g., compound 7 in ) bind the HIV-1 MA protein, disrupting PI(4,5)P₂ interactions critical for viral assembly.
- Antiviral assays : Measure IC₅₀ in primary human PBMCs using p24 ELISA to quantify viral replication inhibition .
- Resistance profiling : Introduce mutations (e.g., MA-L13A) to confirm target specificity via reduced compound efficacy .
What in vivo models validate its pro-apoptotic effects in cancer?
- Glioblastoma models : Related imidazothiazoles (e.g., compound 185) induce ER stress-mediated apoptosis in orthotopic xenografts. Monitor tumor volume via bioluminescence and TUNEL staining .
- Pharmacokinetics : Assess blood-brain barrier penetration using LC-MS/MS to ensure therapeutic CNS concentrations .
How can researchers resolve contradictions in reported target pathways?
- Off-target profiling : Use kinome-wide screening (e.g., KINOMEscan®) to identify secondary targets (e.g., AMPK, EGFR) that may explain divergent results .
- Pathway enrichment analysis : Combine RNA-seq and phosphoproteomics to map signaling cascades (e.g., AMPK vs. SIRT1 crosstalk) .
- Dose-response studies : Confirm target selectivity at physiologically relevant concentrations (e.g., 1–10 μM) .
What assays are recommended for evaluating urease inhibition?
- Enzymatic assays : Measure urea hydrolysis via indophenol method (absorbance at 630 nm) using Helicobacter pylori urease .
- IC₅₀ determination : Pre-incubate compound with enzyme and quantify residual activity; compare to thiourea controls .
- Molecular docking : Validate binding poses in the urease active site using AutoDock Vina .
How do researchers address variability in cytotoxicity data across cell lines?
- Cell panel screening : Test the compound in NCI-60 cancer cell lines to identify sensitivity patterns (e.g., breast vs. liver cancer) .
- Mechanistic follow-up : Use siRNA knockdown (e.g., VEGFR2, SIRT1) to confirm on-target cytotoxicity .
- Metabolic profiling : Compare glycolytic vs. oxidative phosphorylation dependency via extracellular flux analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
